molecular formula C14H13N3O3 B10934431 N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide

N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide

Cat. No.: B10934431
M. Wt: 271.27 g/mol
InChI Key: XUJMXQCCVQUKKK-SQFISAMPSA-N
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Description

N’-[(6Z)-bicyclo[320]hept-2-en-6-ylidene]-3-nitrobenzohydrazide is a complex organic compound characterized by its unique bicyclic structure and nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide typically involves the reaction of bicyclo[3.2.0]hept-2-en-6-one with 3-nitrobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide is unique due to its combination of a bicyclic structure and a nitrobenzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(Z)-6-bicyclo[3.2.0]hept-2-enylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C14H13N3O3/c18-14(10-4-1-5-11(7-10)17(19)20)16-15-13-8-9-3-2-6-12(9)13/h1-5,7,9,12H,6,8H2,(H,16,18)/b15-13-

InChI Key

XUJMXQCCVQUKKK-SQFISAMPSA-N

Isomeric SMILES

C1C=CC2C1/C(=N\NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C2

Canonical SMILES

C1C=CC2C1C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C2

Origin of Product

United States

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